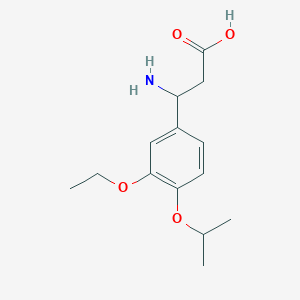![molecular formula C12H16N4O B2722849 4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-oxazepane CAS No. 2320382-05-4](/img/structure/B2722849.png)
4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-oxazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-oxazepane is a compound that belongs to the class of N-heterocyclic compounds. These compounds are known for their significant impact in medicinal chemistry and material science due to their unique structural properties . The compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused, rigid, and planar N-heterocyclic system containing both pyrazole and pyrimidine rings .
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a family of compounds to which this compound belongs, have been identified as strategic compounds for optical applications . They have also been associated with antimicrobial activity .
Mode of Action
Pyrazolo[1,5-a]pyrimidines have been shown to exhibit tunable photophysical properties, which are influenced by electron-donating groups (edgs) at position 7 on the fused ring .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been associated with various biological and pharmacological activities, such as hypnotic, anti-inflammatory, anti-tumor, antimycobacterial, anti-viral, antitrypanosomal, and antischistosomal activity .
Result of Action
Pyrazolo[1,5-a]pyrimidines have been associated with various biological and pharmacological activities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-oxazepane are largely determined by its structure and the nature of its interactions with other biomolecules. The compound has been identified as a strategic compound for optical applications due to its tunable photophysical properties
Cellular Effects
Related pyrazolo[1,5-a]pyrimidines have been shown to have significant effects on cell function . For example, some pyrazolo[1,5-a]pyrimidines have been found to inhibit the PI3Kδ isoform, a key signaling molecule that regulates the differentiation, proliferation, migration, and survival of immune cells .
Molecular Mechanism
Related pyrazolo[1,5-a]pyrimidines have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related pyrazolo[1,5-a]pyrimidines have been found to have good solid-state emission intensities, suggesting potential stability over time .
Dosage Effects in Animal Models
Related pyrazolo[1,5-a]pyrimidines have been found to have IC50 values in the low nanomolar range, suggesting potential potency .
Metabolic Pathways
Related pyrazolo[1,5-a]pyrimidines have been found to interact with the PI3Kδ isoform, suggesting potential involvement in the PI3K signaling pathway .
Transport and Distribution
Related pyrazolo[1,5-a]pyrimidines have been found to have good solid-state emission intensities, suggesting potential for localization and accumulation .
Subcellular Localization
Related pyrazolo[1,5-a]pyrimidines have been found to have good solid-state emission intensities, suggesting potential for localization to specific compartments or organelles .
Preparation Methods
The synthesis of 4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-oxazepane involves several steps. One common method includes the condensation of a pyrazole derivative with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-oxazepane undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-oxazepane has a wide range of scientific research applications:
Comparison with Similar Compounds
4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-oxazepane can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Indole-pyrazolo[1,5-a]pyrimidine: This compound features an indole moiety, which enhances its selectivity and potency as a PI3Kδ inhibitor.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-oxazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-10-9-12(15-5-2-7-17-8-6-15)16-11(14-10)3-4-13-16/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJUKBTXOYLCBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)N3CCCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one](/img/structure/B2722766.png)


![N-(3-bromophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide](/img/structure/B2722773.png)




![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2722784.png)
![[6-(Methylthio)-4-pyrimidinyl]acetonitrile](/img/structure/B2722785.png)
![Tert-butyl 5-[(chlorosulfonyl)methyl]-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2722786.png)


![3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine](/img/structure/B2722789.png)
